(R)-Tta-P2
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Overview
Description
®-TTA-P2 is a chiral compound known for its unique properties and applications in various scientific fields. It is a member of the organometallic compounds, which are characterized by the presence of metal-carbon bonds. These compounds play a crucial role in both organic and inorganic chemistry due to their ability to facilitate a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TTA-P2 typically involves the use of Grignard reagents, which are organomagnesium compounds. The preparation begins with the reaction of an organic halide with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran. This reaction forms the Grignard reagent, which is then reacted with a suitable precursor to form ®-TTA-P2. The reaction conditions often require an inert atmosphere to prevent the reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of ®-TTA-P2 involves scaling up the laboratory synthesis methods. This includes the use of larger quantities of reagents and solvents, as well as more controlled reaction conditions to ensure consistency and yield. The process may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-TTA-P2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. .
Common Reagents and Conditions
The reactions of ®-TTA-P2 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water. Substitution reactions may require the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of ®-TTA-P2 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions may produce a variety of products depending on the substituent introduced.
Scientific Research Applications
®-TTA-P2 has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of ®-TTA-P2 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity. The exact mechanism depends on the specific application and the molecular targets involved. In general, the compound exerts its effects by forming stable complexes with its targets, which can alter their structure and function .
Comparison with Similar Compounds
®-TTA-P2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-TTA-P2: The enantiomer of ®-TTA-P2, which may have different biological activity due to its different spatial arrangement.
TTA-P1: A related compound with a similar structure but different functional groups, which may result in different reactivity and applications.
TTA-P3: Another related compound with additional substituents, which may enhance its stability or reactivity
Properties
Molecular Formula |
C21H29Cl2FN2O2 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[[1-[[(4R)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m1/s1 |
InChI Key |
DKNDOKIVCXTFHJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(C[C@@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |
Origin of Product |
United States |
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